4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine
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Overview
Description
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine is a chemical compound with the molecular formula C23H17ClN2O2S and a molar mass of 420.91 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals and material science.
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine typically involves multi-step reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the compound involves the use of boron reagents, which are tailored for specific coupling conditions .
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds also exhibit antimicrobial activity and are used in similar research applications.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives: These compounds are studied for their antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-18-11-13-21(14-12-18)29(27)16-19-15-22(28-20-9-5-2-6-10-20)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSNFDUENPLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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